molecular formula C19H14ClN B14004943 7-Chloro-5,6-dimethylbenz(c)acridine CAS No. 3333-66-2

7-Chloro-5,6-dimethylbenz(c)acridine

Cat. No.: B14004943
CAS No.: 3333-66-2
M. Wt: 291.8 g/mol
InChI Key: VUDRMLGCKVWGSW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Chloro-5,6-dimethylbenz©acridine involves several steps, typically starting with the preparation of the acridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,4-dimethylaniline with a suitable aldehyde or ketone can lead to the formation of the acridine ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

7-Chloro-5,6-dimethylbenz©acridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

7-Chloro-5,6-dimethylbenz©acridine can be compared with other acridine derivatives such as:

The uniqueness of 7-Chloro-5,6-dimethylbenz©acridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

3333-66-2

Molecular Formula

C19H14ClN

Molecular Weight

291.8 g/mol

IUPAC Name

7-chloro-5,6-dimethylbenzo[c]acridine

InChI

InChI=1S/C19H14ClN/c1-11-12(2)17-18(20)15-9-5-6-10-16(15)21-19(17)14-8-4-3-7-13(11)14/h3-10H,1-2H3

InChI Key

VUDRMLGCKVWGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)Cl)C

Origin of Product

United States

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